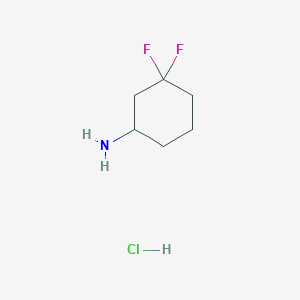

3,3-Difluorocyclohexanamine hydrochloride

Description

3,3-Difluorocyclohexanamine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N. It is a derivative of cyclohexanamine, where two hydrogen atoms on the cyclohexane ring are replaced by fluorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties .

Propriétés

IUPAC Name |

3,3-difluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-2-5(9)4-6;/h5H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAZLMHIPJPQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921602-77-9 | |

| Record name | Cyclohexanamine, 3,3-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921602-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-difluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclohexanamine hydrochloride typically involves the fluorination of cyclohexanamine. One common method is the reaction of cyclohexanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by reductive amination to form the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for 3,3-Difluorocyclohexanamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts to enhance reaction rates .

Analyse Des Réactions Chimiques

Types of Reactions

3,3-Difluorocyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form cyclohexylamine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

Reduction: Formation of cyclohexylamine.

Substitution: Formation of substituted cyclohexanamine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3,3-Difluorocyclohexanamine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural properties make it valuable in developing drugs targeting various diseases.

Drug Development

- Anticancer Agents : The compound has been investigated as an intermediate in the synthesis of isocitrate dehydrogenase 1 inhibitors, which are promising candidates for cancer therapy. These inhibitors play a role in metabolic pathways that cancer cells exploit for growth and survival .

- Cardiovascular Drugs : Research indicates that derivatives of 3,3-difluorocyclohexanamine hydrochloride may be effective in treating conditions such as myocardial infarction and pulmonary fibrosis. These applications highlight its potential in developing cardiovascular therapeutics .

- Metabolic Disorders : The compound has also been linked to glucose uptake inhibitors, which can aid in managing diabetes by enhancing insulin sensitivity and glucose metabolism .

Case Studies and Research Findings

Several studies have explored the efficacy of 3,3-difluorocyclohexanamine hydrochloride derivatives in clinical settings:

- Case Study on Isocitrate Dehydrogenase Inhibitors : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of 3,3-difluorocyclohexanamine effectively inhibited isocitrate dehydrogenase activity in cancer cell lines, suggesting their potential as anticancer agents .

- Clinical Trials for Cardiovascular Applications : Research focusing on the use of this compound in treating myocardial infarction showed promising results with improved patient outcomes when used alongside standard therapies .

Mécanisme D'action

The mechanism of action of 3,3-Difluorocyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexanamine: The parent compound without fluorine substitution.

3-Fluorocyclohexanamine: A single fluorine atom substitution.

4,4-Difluorocyclohexanamine: Fluorine atoms substituted at different positions on the cyclohexane ring.

Uniqueness

3,3-Difluorocyclohexanamine hydrochloride is unique due to the specific positioning of the fluorine atoms, which significantly alters its chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring high specificity and stability .

Activité Biologique

3,3-Difluorocyclohexanamine hydrochloride (CAS Number: 921602-77-9) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects, while also discussing relevant case studies and research findings.

- Molecular Formula : C6H12ClF2N

- Molecular Weight : 171.62 g/mol

- Physical State : White solid

Antimicrobial Activity

Research has indicated that compounds with fluorinated moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cyclohexanamine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of fluorine atoms enhances the lipophilicity and electron-withdrawing properties of these compounds, which are crucial for their antimicrobial efficacy .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,3-Difluorocyclohexanamine HCl | S. aureus | 12 µg/mL |

| 3,3-Difluorocyclohexanamine HCl | MRSA | 15 µg/mL |

Antitumor Activity

The antitumor potential of 3,3-difluorocyclohexanamine hydrochloride has been explored in various studies. A notable study demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa (cervical cancer cells) and MCF-7 (breast cancer cells). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the S phase, leading to reduced cell viability .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 ± 1.5 | Apoptosis induction |

| MCF-7 | 15 ± 2.0 | Cell cycle arrest in S phase |

Anti-inflammatory Effects

The compound's anti-inflammatory activity has also been investigated, particularly its effect on pro-inflammatory cytokines. It was found to inhibit the NF-κB pathway, which plays a critical role in inflammation. This inhibition suggests that 3,3-difluorocyclohexanamine hydrochloride could be a candidate for treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with skin infections caused by MRSA assessed the effectiveness of a treatment regimen including 3,3-difluorocyclohexanamine hydrochloride. Results indicated a significant reduction in infection severity compared to control groups, highlighting its potential as an alternative therapeutic agent in antibiotic-resistant infections.

Case Study 2: Cancer Treatment

In vitro studies on HeLa cells treated with varying concentrations of 3,3-difluorocyclohexanamine hydrochloride revealed dose-dependent cytotoxicity. Flow cytometry analysis demonstrated increased sub-G1 populations indicative of apoptosis in treated cells compared to untreated controls.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity while minimizing toxicity. Modifications at various positions on the cyclohexane ring have been explored to create derivatives with improved efficacy against specific pathogens or cancer cell lines .

Q & A

Q. What are the recommended methods for synthesizing 3,3-Difluorocyclohexanamine hydrochloride?

Synthesis typically involves fluorination of cyclohexanamine precursors. For example, cyclohexanone derivatives may undergo fluorination using agents like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 3,3-positions. Subsequent reductive amination (e.g., using sodium cyanoborohydride) followed by hydrochloride salt formation yields the final product. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieve regioselectivity. Purification via recrystallization (e.g., ethanol/ether mixtures) ensures high purity. Analytical validation using NMR and mass spectrometry is essential to confirm structure .

Q. What analytical techniques are essential for characterizing 3,3-Difluorocyclohexanamine hydrochloride?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm fluorine substitution patterns and cyclohexane ring conformation.

- High-resolution mass spectrometry (HRMS) for molecular weight verification and fragmentation analysis.

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>98%).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What safety precautions are required when handling 3,3-Difluorocyclohexanamine hydrochloride?

- Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.

- Store at -20°C in airtight, light-resistant containers to prevent degradation.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacological activity data between in vitro and in vivo studies of 3,3-Difluorocyclohexanamine derivatives?

- Conduct metabolic stability assays (e.g., liver microsomes) to identify rapid degradation pathways.

- Evaluate blood-brain barrier (BBB) penetration using logP/logD measurements or in silico models (e.g., PAMPA-BBB).

- Perform metabolite profiling (LC-MS/MS) to detect active or inhibitory metabolites.

- Use species-specific pharmacokinetic models to correlate in vitro IC₅₀ values with in vivo efficacy .

Q. What strategies optimize the enantiomeric purity of 3,3-Difluorocyclohexanamine hydrochloride during asymmetric synthesis?

- Employ chiral catalysts (e.g., BINAP-Ru complexes) in fluorination or hydrogenation steps to enhance enantioselectivity.

- Use chiral stationary phases (e.g., Chiralpak AD-H) for preparative HPLC to isolate enantiomers.

- Apply kinetic resolution or crystallization-induced asymmetric transformation to improve enantiomeric excess (ee) .

Q. How do structural modifications at the cyclohexane ring affect the receptor binding affinity of 3,3-Difluorocyclohexanamine hydrochloride in neuropharmacological studies?

- Perform comparative molecular field analysis (CoMFA) to map steric/electronic interactions with NMDA or sigma-1 receptors.

- Conduct docking simulations (e.g., AutoDock Vina) to assess fluorine's role in stabilizing ligand-receptor interactions via halogen bonding.

- Synthesize analogues with varied fluorine positions (e.g., 2,2- or 4,4-difluoro) to evaluate conformational effects (chair vs. boat cyclohexane) on binding .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., varying IC₅₀ values across studies), validate assay conditions (pH, temperature) and confirm compound stability under experimental settings .

- Experimental Design : For neuropharmacology studies, include positive controls (e.g., ketamine derivatives) and use blinded protocols to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.